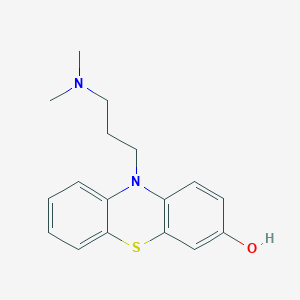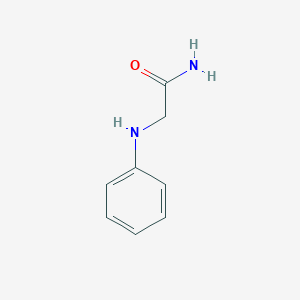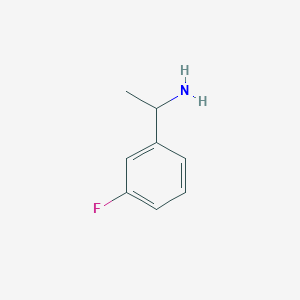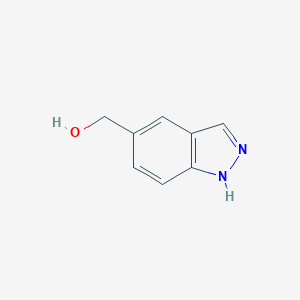
O-Methylmeloxicam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl Meloxicam is a complex organic compound with a molecular formula of C15H15N3O4S2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is structurally related to meloxicam, a well-known nonsteroidal anti-inflammatory drug (NSAID).
Wissenschaftliche Forschungsanwendungen
O-Methyl Meloxicam has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
O-Methylmeloxicam, also known as 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts by inhibiting the COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . This inhibition results in analgesic and anti-inflammatory effects, as prostaglandins normally sensitize neuronal pain receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound blocks the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins .
Pharmacokinetics
This compound exhibits a prolonged and almost complete absorption, and the drug is more than 99.5% bound to plasma proteins . It is metabolized to four biologically inactive main metabolites, which are excreted in both urine and feces . The elimination half-life of this compound is approximately 20 hours, making it suitable for once-daily dosing .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation and pain, which are typically mediated by these compounds . This makes this compound effective in relieving pain caused by conditions such as osteoarthritis and rheumatoid arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food, other drugs, and individual patient characteristics (such as age, liver function, and kidney function) can affect the absorption, distribution, metabolism, and excretion of the drug .
Biochemische Analyse
Biochemical Properties
It is known that Meloxicam, the parent compound, inhibits prostaglandin synthetase enzymes, leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms . It is plausible that O-Methylmeloxicam may interact with similar enzymes and proteins.
Cellular Effects
Meloxicam has been shown to have effects on oxyradical production by human polymorphonuclear leucocytes . It is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Meloxicam, the parent compound, blocks cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandin H2—the first step in the synthesis of prostaglandins, which are mediators of inflammation .
Temporal Effects in Laboratory Settings
Meloxicam has a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not well studied. Meloxicam has been used in animal models, and the dosage effects have been studied .
Metabolic Pathways
Meloxicam is almost completely metabolized, with CYP2C9 being the main enzyme responsible for its metabolism .
Transport and Distribution
The molecular mechanisms underlying drug distribution generally involve passive diffusion, carrier-mediated transport, and occasionally, transcytosis .
Subcellular Localization
Rna localization is a prevalent mechanism that gives precise and efficient control over the translation process . It is plausible that this compound may follow similar mechanisms for its subcellular localization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Meloxicam involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazine ring, introduction of the thiazole moiety, and subsequent functionalization to achieve the final product. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl Meloxicam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meloxicam: A well-known NSAID with a similar structure and mechanism of action.
Piroxicam: Another NSAID with structural similarities and anti-inflammatory properties.
Tenoxicam: A related compound with similar therapeutic applications.
Uniqueness
O-Methyl Meloxicam is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and thiazole moieties contribute to its unique reactivity and potential therapeutic benefits.
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDJLQLPHEBEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














